tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
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Overview
Description
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate is a heterocyclic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate typically involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Mechanism of Action
The mechanism of action of tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its role in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl(1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate: This compound has a similar structure but differs in the position of the substituent on the pyridine ring.
tert-Butyl(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-yl)ethylcarbamate: This compound has a different substitution pattern and is used in different synthetic applications.
tert-Butyl(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate: The presence of a fluorine atom in this compound imparts different chemical properties and reactivity.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-9-6-10-11(8-16-12(10)15-7-9)17(5)13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,16) |
InChI Key |
HGHOFTFKXDXQPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2N(C)C(=O)OC(C)(C)C)N=C1 |
Origin of Product |
United States |
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